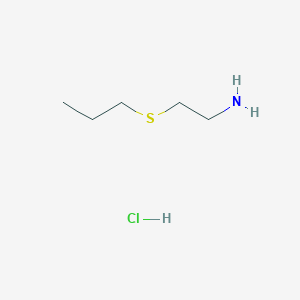

2-(Propylthio)ethanamine hydrochloride

Overview

Description

Scientific Research Applications

Multifunctional Biocide with Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, although slightly different in structure, serves as a multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae. Its significant biofilm and corrosion inhibition properties make it a valuable agent in various recirculating cooling water systems, showcasing its potential in industrial water treatment processes. Laboratory and field evaluations have demonstrated its effectiveness in inhibiting microbial growth and protecting against corrosion, highlighting its utility in maintaining system efficiency and prolonging equipment lifespan R. W. Walter & L. M. Cooke, 1997.

Coenzyme M Analogues in Methanogenesis

Research on coenzyme M analogues, including propyl-substituted compounds, explores their role in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum. This study sheds light on the enzymatic processes involved in methanogenesis, a fundamental biochemical pathway in anaerobic environments. The investigation into propyl-coenzyme M and its inability to be converted to propane offers insights into substrate specificity and the mechanistic details of methane biosynthesis, contributing to our understanding of microbial energy metabolism and potential applications in bioenergy production R. Gunsalus, J. A. Romesser, & R. Wolfe, 1978.

Selective Mercury Sensor

A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine has been developed for the selective optical detection of Hg2+ ions. This sensor combines fluoroionophoric and chromophoric properties, allowing for the detection of mercury through fluorescence quenching and chromogenic changes visible to the naked eye. Its application in detecting mercury in environmental samples demonstrates its potential for environmental monitoring and pollution assessment, offering a sensitive and selective method for tracking mercury contamination N. Wanichacheva, Monchai Siriprumpoonthum, A. Kamkaew, & K. Grudpan, 2009.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid breathing dust, and not ingest 2-(Propylthio)ethanamine hydrochloride. If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed. It should be kept away from heat, sparks, and flame .

Mechanism of Action

Target of action

Amines are organic compounds that contain nitrogen. They are known to interact with various biological targets, including receptors and enzymes. The specific targets of “2-(Propylthio)ethanamine hydrochloride” would depend on its specific structure and properties .

Mode of action

Amines can act as bases, accepting protons from other molecules, or as nucleophiles, forming new bonds with electrophiles. They can also participate in various types of reactions, such as nucleophilic substitution or elimination .

Biochemical pathways

Amines are involved in numerous biochemical pathways. For example, they can be converted into amides, which are key components of proteins. They can also be involved in the synthesis of other types of biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their specific structures. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of amines depend on their specific targets and modes of action. They can have a wide range of effects, from altering enzyme activity to modulating signal transduction pathways .

Action environment

The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the basicity of amines can be affected by the pH of their environment .

properties

IUPAC Name |

2-propylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKDEKQSQQRECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679287 | |

| Record name | 2-(Propylsulfanyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242339-84-9 | |

| Record name | 2-(Propylsulfanyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.